molecular formula C14H20ClNO B1489275 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol CAS No. 1545823-78-6

2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1489275
CAS No.: 1545823-78-6
M. Wt: 253.77 g/mol
InChI Key: JRIJUHXJHLPKIU-UHFFFAOYSA-N
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Description

2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol is a chemical compound characterized by its complex molecular structure, which includes a piperidine ring, a chlorobenzyl group, and an ethan-1-ol moiety

Properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIJUHXJHLPKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-piperidinol with 3-chlorobenzyl chloride under suitable conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like chromium(VI) oxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and medicinal chemistry.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antimalarial properties. Its interaction with biological targets can be explored for developing new therapeutic agents.

Medicine: The compound and its derivatives may have applications in drug discovery and development. Studies are ongoing to evaluate its efficacy and safety in various medical contexts.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ol

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-ol

Uniqueness: 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol is unique due to its specific structural features, which differentiate it from other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 2
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2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol

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